1-(3-chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea 1-(3-chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
Brand Name: Vulcanchem
CAS No.: 923095-53-8
VCID: VC5781808
InChI: InChI=1S/C18H18ClN3O/c1-3-22-11-16(13-7-4-5-10-17(13)22)21-18(23)20-15-9-6-8-14(19)12(15)2/h4-11H,3H2,1-2H3,(H2,20,21,23)
SMILES: CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C(=CC=C3)Cl)C
Molecular Formula: C18H18ClN3O
Molecular Weight: 327.81

1-(3-chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

CAS No.: 923095-53-8

Cat. No.: VC5781808

Molecular Formula: C18H18ClN3O

Molecular Weight: 327.81

* For research use only. Not for human or veterinary use.

1-(3-chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea - 923095-53-8

Specification

CAS No. 923095-53-8
Molecular Formula C18H18ClN3O
Molecular Weight 327.81
IUPAC Name 1-(3-chloro-2-methylphenyl)-3-(1-ethylindol-3-yl)urea
Standard InChI InChI=1S/C18H18ClN3O/c1-3-22-11-16(13-7-4-5-10-17(13)22)21-18(23)20-15-9-6-8-14(19)12(15)2/h4-11H,3H2,1-2H3,(H2,20,21,23)
Standard InChI Key YPMFNTRUXWNRQZ-UHFFFAOYSA-N
SMILES CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C(=CC=C3)Cl)C

Introduction

Structural Analysis and Molecular Characteristics

Molecular Architecture

1-(3-Chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea belongs to the urea class of organic compounds, characterized by a carbonyl group flanked by two amine groups. Its structure integrates two pharmacologically relevant moieties:

  • A 3-chloro-2-methylphenyl group, which contributes steric bulk and electronic effects through chlorine’s electronegativity and the methyl group’s hydrophobicity.

  • A 1-ethylindole group, known for its role in modulating receptor interactions due to indole’s aromaticity and nitrogen-based hydrogen-bonding capabilities .

The molecular formula is C₁₈H₁₈ClN₃O, with a molecular weight of 327.81 g/mol. Key physicochemical properties include:

PropertyValue
IUPAC Name1-(3-chloro-2-methylphenyl)-3-(1-ethylindol-3-yl)urea
SMILESCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C(=CC=C3)Cl)C
InChI KeyYPMFNTRUXWNRQZ-UHFFFAOYSA-N
Topological Polar Surface Area61.6 Ų

The presence of both chloro and methyl substituents on the phenyl ring enhances lipid solubility, potentially improving blood-brain barrier permeability, while the ethylindole moiety may facilitate interactions with serotonin receptors or enzyme active sites .

Synthesis and Production Methods

Reaction Pathways

The synthesis of 1-(3-chloro-2-methylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves a multi-step process:

  • Preparation of 3-chloro-2-methylaniline: Chlorination and methylation of aniline derivatives.

  • Formation of the isocyanate intermediate: Reaction of 3-chloro-2-methylaniline with phosgene or triphosgene.

  • Coupling with 1-ethylindole-3-amine: Nucleophilic attack of the indole’s amine group on the isocyanate, yielding the urea linkage.

Industrial-scale production may employ continuous flow reactors to optimize yield and reduce byproducts. For example, microreactors enable precise control over exothermic reactions involving phosgene, enhancing safety and efficiency.

Analytical Characterization

The compound is validated using:

  • FT-IR: Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1240 cm⁻¹ (C-N stretch).

  • ¹H NMR: Signals at δ 12.16 ppm (urea NH) and δ 2.5 ppm (methyl group).

  • ¹³C NMR: Resonances at 180 ppm (urea carbonyl) and 140 ppm (indole C3) .

Comparative Analysis with Structural Analogs

CompoundTarget ActivityIC₅₀ (µM)Key Structural Features
Target CompoundHypothesized Urease InhibitionN/AChlorophenyl, ethylindole
1-Aroyl-3-(3-chloro-2-methylphenyl)thiourea Urease Inhibition0.0019Thiourea core, nitro/chloro substituents
1-(3,4-Dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea Serotonin Receptor ModulationN/ADichlorophenyl, indoleethyl

The substitution pattern on the phenyl ring (e.g., chloro at ortho vs. para) critically influences bioactivity. For instance, ortho-chloro analogs exhibit 10-fold greater urease inhibition than para-substituted derivatives due to improved steric alignment with the enzyme’s active site .

Future Research Directions

  • In Vitro Screening: Prioritize assays against urease, serotonin receptors, and antioxidant targets.

  • ADMET Profiling: Evaluate solubility, metabolic stability, and cytochrome P450 interactions.

  • Structural Optimization: Introduce fluorinated or sulfonamide groups to enhance bioavailability.

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